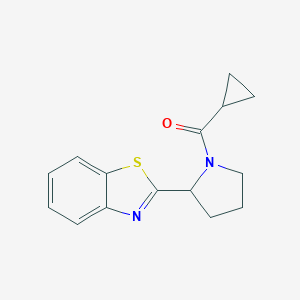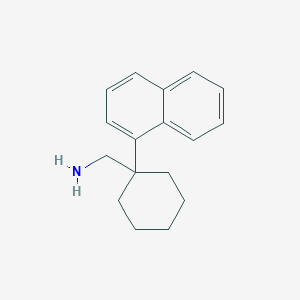![molecular formula C16H21NO3 B256275 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the inhibition of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which is a serine/threonine kinase involved in various signaling pathways. 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It can inhibit 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane activity, which can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism. Additionally, it can induce autophagy, a cellular process that removes damaged proteins and organelles, which plays a crucial role in maintaining cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which makes it a valuable tool for studying the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is that it can inhibit other kinases besides 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. One potential direction is to further investigate its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes. Additionally, future research could focus on developing more potent and selective 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibitors based on the structure of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. Finally, future studies could investigate the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibition in modulating other cellular processes and signaling pathways.
Conclusion:
In conclusion, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, a key enzyme involved in various signaling pathways, and modulates various cellular processes. While it has several advantages for lab experiments, it also has some limitations that should be considered. Overall, the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has promising implications for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the reaction of 4-(2-methoxyphenyl)butanal with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane), a key enzyme involved in various signaling pathways. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism.
Propiedades
Nombre del producto |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-4-3-7-13(14)15(18)17-11-12-20-16(17)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clave InChI |
RSJFEHCRBXQHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)

![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)